molecular formula C12H19NO B2600792 3-Methoxy-1-(3-methylphenyl)butan-2-amine CAS No. 1519392-36-9

3-Methoxy-1-(3-methylphenyl)butan-2-amine

Cat. No.: B2600792
CAS No.: 1519392-36-9
M. Wt: 193.29
InChI Key: IUBWMXKCKORRKT-UHFFFAOYSA-N
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Description

3-Methoxy-1-(3-methylphenyl)butan-2-amine is an organic compound with a complex structure that includes a methoxy group, a methylphenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(3-methylphenyl)butan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methylphenylacetonitrile with 3-methoxy-1-bromobutane, followed by reduction of the nitrile group to an amine. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(3-methylphenyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amine group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or THF.

Major Products

    Oxidation: Formation of 3-methoxy-1-(3-methylphenyl)butan-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-(3-methylphenyl)butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(3-methylphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-(3-methylphenyl)butan-2-one: Similar structure but with a carbonyl group instead of an amine.

    2-Methoxy-3-methylphenol: Contains a methoxy and methyl group on a phenol ring.

    3-Methoxy-3-methyl-1-butanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

3-Methoxy-1-(3-methylphenyl)butan-2-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxy-1-(3-methylphenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-5-4-6-11(7-9)8-12(13)10(2)14-3/h4-7,10,12H,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBWMXKCKORRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(C)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519392-36-9
Record name 3-methoxy-1-(3-methylphenyl)butan-2-amine
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